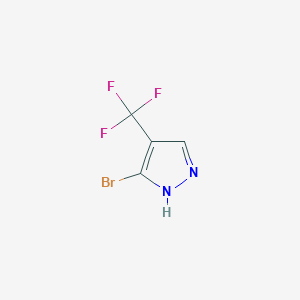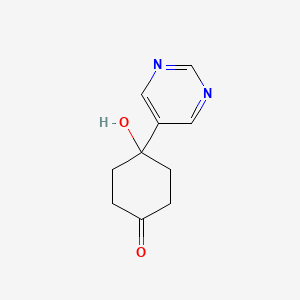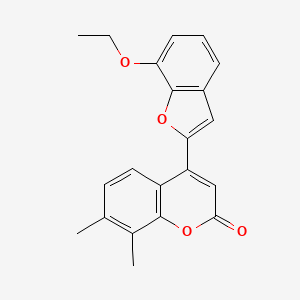
4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(7-Ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one, also known as EDC, is a synthetic compound that belongs to the class of coumarin derivatives. EDC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing heteroarotinoids and related compounds, with studies detailing the synthesis routes and structural elucidation through techniques like X-ray diffraction analysis. For example, the synthesis and characterization of selected heteroarotinoids have provided insights into their structural properties and biological activities, highlighting the relevance of these compounds in developing pharmacologically active molecules (Waugh et al., 1985).
Biological Activities
Benzofuran derivatives have been explored for their potential biological activities, including antimicrobial, antioxidant, and cytotoxic effects. For instance, a study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed that these compounds exhibit antimicrobial and antioxidant activities, with certain analogues showing significant efficacy (Rangaswamy et al., 2017).
Pharmacological Potential
The pharmacological potential of benzofuran compounds is another area of interest, with studies investigating their affinity for serotonin receptors, suggesting their utility in designing serotonin receptor ligands (Tomaszewski et al., 1992). Additionally, the synthesis and evaluation of benzofuran derivatives for anti-HIV activities have been explored, indicating the therapeutic prospects of these compounds in antiviral research (Mubarak et al., 2007).
properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEUAWMPIIRBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

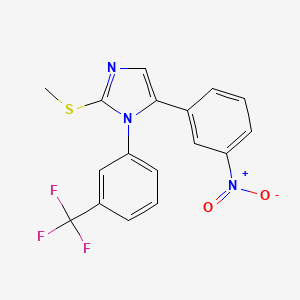
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
![2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2781711.png)
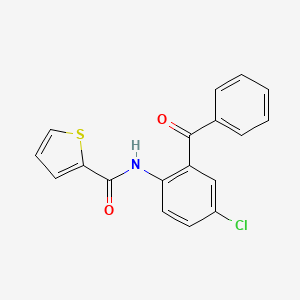
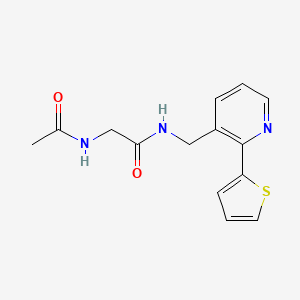
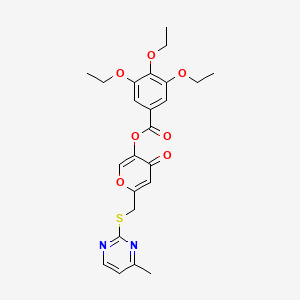
![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)
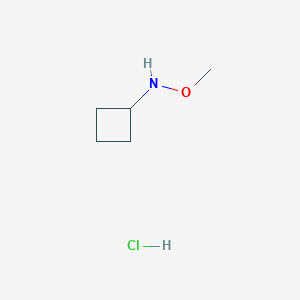
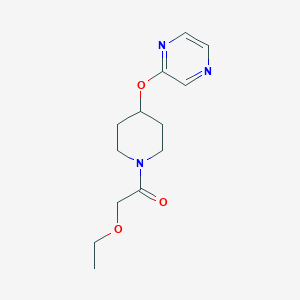
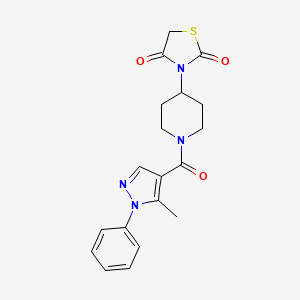

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)
